molecular formula C13H10N2O B3127069 4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile CAS No. 338397-73-2

4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile

Cat. No.: B3127069
CAS No.: 338397-73-2
M. Wt: 210.23 g/mol
InChI Key: NASUFSLEJBVBMM-UHFFFAOYSA-N
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Description

4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a phenylacetyl group and a carbonitrile group attached to the pyrrole ring, making it a unique and interesting molecule for various chemical and biological studies.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the phenylacetate catabolic pathway, such as phenylacetate-CoA ligase (PaaK) and the PaaABCE monooxygenase complex . These interactions are crucial for the compound’s role in biochemical processes, as they facilitate the conversion of phenylacetate to phenylacetyl-CoA and subsequent metabolic steps.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the phenylacetate catabolic pathway, leading to changes in metabolic flux and the production of key metabolites . Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby altering cellular responses and functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to the active site of phenylacetate-CoA ligase (PaaK), inhibiting its activity and preventing the conversion of phenylacetate to phenylacetyl-CoA . This inhibition can lead to downstream effects on the phenylacetate catabolic pathway and related metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal or beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition, disruption of metabolic pathways, and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylacetate catabolic pathway. This compound interacts with enzymes such as phenylacetate-CoA ligase (PaaK) and the PaaABCE monooxygenase complex, facilitating the conversion of phenylacetate to phenylacetyl-CoA and subsequent metabolic steps . These interactions are essential for the compound’s role in metabolic processes, as they influence the production of key metabolites and the overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms, depending on its chemical properties and interactions with cellular transporters . Once inside the cell, this compound can localize to specific cellular compartments or tissues, where it exerts its effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can accumulate in organelles such as the mitochondria, endoplasmic reticulum, or nucleus, where it interacts with specific biomolecules and influences cellular processes . The localization of this compound within these compartments can affect its activity and function, highlighting the importance of understanding its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of phenylacetyl chloride with pyrrole-2-carbonitrile in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of automated purification systems can streamline the isolation and purification process, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.

    Substitution: The phenylacetyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions can result in a variety of substituted pyrrole derivatives.

Scientific Research Applications

4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its potential interactions with biological macromolecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate
  • 4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
  • 4-(2-phenylacetyl)-1H-pyrrole-2-thiol

Uniqueness

4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile is unique due to the presence of both a phenylacetyl group and a carbonitrile group on the pyrrole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activity further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-8-12-7-11(9-15-12)13(16)6-10-4-2-1-3-5-10/h1-5,7,9,15H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASUFSLEJBVBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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